

A Comprehensive Technical Guide to Ferric Citrate Monohydrate: Chemical Identity, Properties, and Methodologies

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Compound of Interest

Compound Name: *Ferric citrate monohydrate*

Cat. No.: *B115975*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ferric citrate monohydrate**, a compound of significant interest in the pharmaceutical industry, particularly for its role as a phosphate binder and iron supplement. This document outlines its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis and analysis, designed to support research and development activities.

Chemical Identifiers and Nomenclature

Ferric citrate monohydrate is a complex of iron (III) with citric acid. The nomenclature and identifiers for this compound can vary, reflecting its hydrated and complex nature. For clarity and precision in research and regulatory submissions, it is crucial to utilize the correct identifiers.

Several CAS Numbers are associated with ferric citrate and its hydrates. The most pertinent for the monohydrate form are:

- 2338-05-8: This CAS number is frequently used for ferric citrate and is often specified as pertaining to the monohydrate form.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- 153531-98-7: This number is explicitly assigned to the monohydrate form of iron(3+) citrate.[\[5\]](#)[\[6\]](#)

For the purpose of this guide, both are acknowledged, with a recommendation to specify the hydrate form in all documentation.

A comprehensive list of identifiers is provided in the table below for easy reference.

Identifier Type	Value	Notes
CAS Number	2338-05-8[1][2][3][4]	Commonly used for ferric citrate, often specified as monohydrate.
153531-98-7[5][6]	Specifically for the monohydrate form.	
EC Number	219-045-4[1]	European Community number.
Molecular Formula	C ₆ H ₅ FeO ₇ ·H ₂ O[2][7]	Represents the 1:1 complex of ferric iron and citrate with one water molecule.
Molecular Weight	262.96 g/mol [1][2][7]	For the monohydrate form.
InChI	InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+3;/p-3[6]	IUPAC International Chemical Identifier.
InChIKey	AJVRSHNXSHMMCH-UHFFFAOYSA-K[6]	Hashed version of the InChI.
SMILES	[Fe+3].O.O=C([O-])C--INVALID-LINK--(CC(=O)[O-])C(=O)[O-]	Simplified Molecular-Input Line-Entry System.
Synonyms	Iron(III) citrate monohydrate, Ferric citrate monohydrate[2][7]	Common alternative names.

Physicochemical Properties

The physical and chemical characteristics of **ferric citrate monohydrate** are critical for its handling, formulation, and mechanism of action.

Property	Value	Reference/Notes
Appearance	Red to brown powder.[7]	
Solubility	33.3 mg/mL in water.[7]	
Purity (Fe content)	18.00 - 20.00 % [7]	Typical specification.
Stability	Stable, but light sensitive.[4]	Store in a light-resistant container.
Storage	Store below 30 °C.[7]	

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **ferric citrate monohydrate** are presented to ensure reproducibility in a laboratory setting.

Synthesis of Pharmaceutical-Grade Ferric Citrate Monohydrate

This protocol is a generalized representation based on common methods described in the literature, particularly in patents for pharmaceutical-grade material.[8][9][10][11]

Objective: To synthesize **ferric citrate monohydrate** with high purity suitable for pharmaceutical applications.

Materials:

- Ferric chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
- Sodium hydroxide (NaOH)
- Citric acid monohydrate ($\text{C}_6\text{H}_8\text{O}_7 \cdot \text{H}_2\text{O}$)
- Acetone

- Deionized water

Procedure:

- Preparation of Ferric Hydroxide Slurry:
 - Dissolve ferric chloride hexahydrate in deionized water to create a ferric chloride solution.
 - Separately, prepare a sodium hydroxide solution.
 - Slowly add the sodium hydroxide solution to the ferric chloride solution with constant stirring to precipitate ferric hydroxide. Maintain the pH of the slurry above 7.0.
 - Isolate the ferric hydroxide precipitate via filtration.
 - Wash the precipitate multiple times with deionized water to remove chloride ions.
- Formation of Ferric Citrate:
 - Resuspend the washed ferric hydroxide precipitate in deionized water.
 - Add citric acid monohydrate to the ferric hydroxide slurry.
 - Heat the mixture to 80-90 °C and stir for 1-2 hours to form a ferric citrate solution.
 - Cool the solution to room temperature.
- Precipitation and Purification:
 - Filter the ferric citrate solution to remove any unreacted solids.
 - Slowly add acetone to the clear filtrate with stirring to precipitate **ferric citrate monohydrate**.
 - Isolate the precipitate by filtration.
 - Wash the product with acetone to remove residual water and impurities.
- Drying:

- Dry the purified **ferric citrate monohydrate** under vacuum at 30-40 °C until a constant weight is achieved.

High-Performance Liquid Chromatography (HPLC) for Citrate Quantification

This method is designed for the quantification of citrate in a ferric citrate sample, a critical quality control parameter. The presence of ferric ions can interfere with the analysis; therefore, a complexing agent is used.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Objective: To determine the citrate content in a **ferric citrate monohydrate** sample by HPLC.

Instrumentation and Reagents:

- High-Performance Liquid Chromatograph with a UV detector
- Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: Potassium dihydrogen phosphate buffer (pH 2.6) and methanol
- Sample Diluent: 0.05% EDTA solution (pH adjusted to 2.2 with phosphoric acid)
- Citric acid reference standard

Procedure:

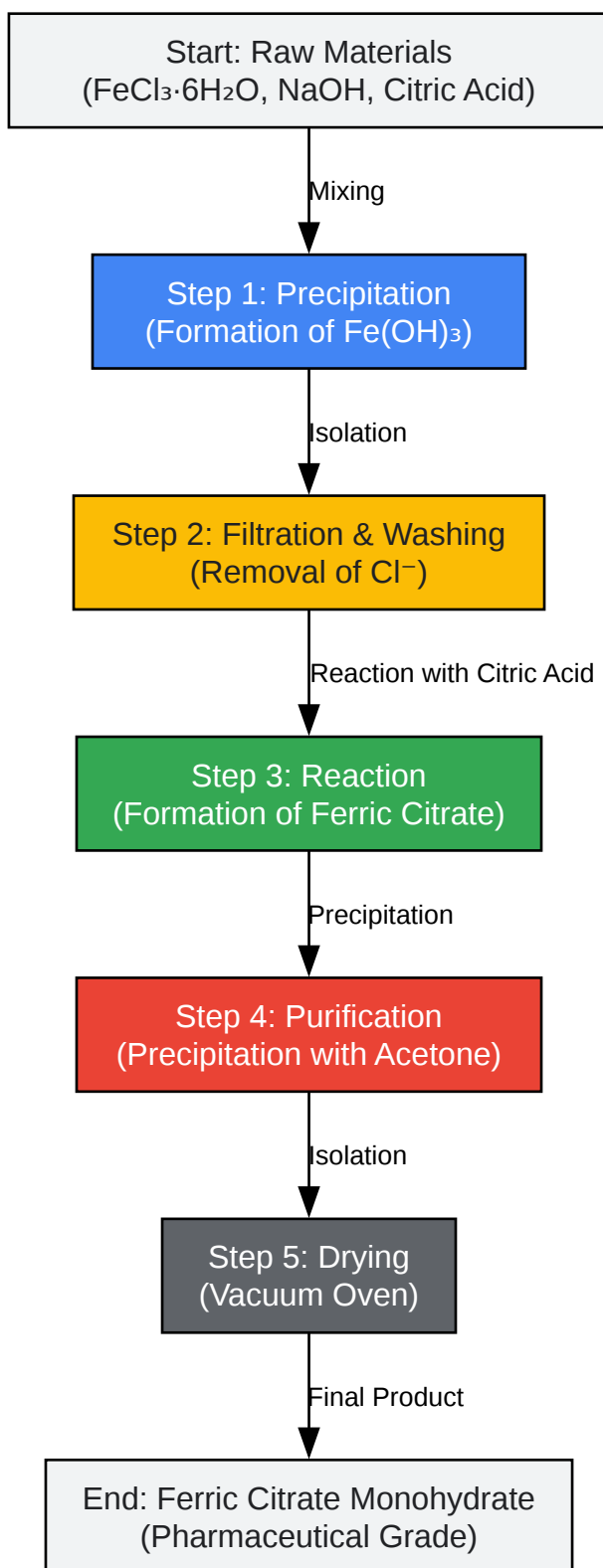
- Standard Preparation:
 - Accurately weigh and dissolve a known amount of citric acid reference standard in the sample diluent to prepare a stock solution.
 - Prepare a series of working standards by diluting the stock solution with the sample diluent.
- Sample Preparation:
 - Accurately weigh a sample of **ferric citrate monohydrate** and dissolve it in the sample diluent. The EDTA will chelate the ferric ions, preventing interference.

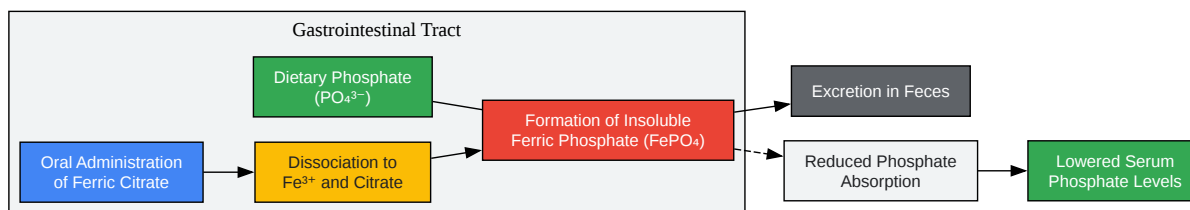
- Filter the sample solution through a 0.45 μm filter before injection.
- Chromatographic Conditions:
 - Column: C18 reverse-phase
 - Mobile Phase: Isocratic or gradient elution with a mixture of potassium dihydrogen phosphate buffer and methanol. The exact ratio should be optimized for the specific column and system.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV at 210 nm.
 - Injection Volume: 20 μL .
- Analysis:
 - Inject the standard and sample solutions into the HPLC system.
 - Identify the citrate peak based on the retention time of the reference standard.
 - Construct a calibration curve by plotting the peak area of the standards against their concentration.
 - Determine the concentration of citrate in the sample from the calibration curve.

Visualized Workflows and Mechanisms

Graphical representations of complex processes can significantly aid in their understanding. The following diagrams, created using the DOT language, illustrate the synthesis workflow and the therapeutic mechanism of action of **ferric citrate monohydrate**.

Synthesis Workflow of Ferric Citrate Monohydrate





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